molecular formula C16H14N2OS B11772674 1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one

1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one

Cat. No.: B11772674
M. Wt: 282.4 g/mol
InChI Key: WXMHBVIXLIKIFL-UHFFFAOYSA-N
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Description

1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound with significant interest in the fields of chemistry and pharmacologyIt has a molecular formula of C16H14N2OS and a molecular weight of 282.36 g/mol .

Preparation Methods

The synthesis of 1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired thiohydantoin derivative . Industrial production methods often utilize similar synthetic routes but may employ different reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its ability to form complexes with iodine makes it effective in treating hyperthyroidism by inhibiting the synthesis of thyroid hormones . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one is part of a broader class of thiohydantoin derivatives. Similar compounds include:

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

1-methyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H14N2OS/c1-18-15(20)17-14(19)16(18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,19,20)

InChI Key

WXMHBVIXLIKIFL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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